Bienvenue dans la boutique en ligne BenchChem!

(1-(5-Fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone

CB1 receptor binding CB2 receptor binding Synthetic cannabinoid pharmacology

1-[(5-fluoropentyl)-1H-indol-3-yl](4-methyl-1-naphthalenyl) methanone (MAM-2201) is a naphthoyl-indole synthetic cannabinoid receptor agonist belonging to the aminoalkylindole class. It was first identified in synthetic cannabis blends in mid-2011 and is a structural hybrid of two potent agonists, JWH-122 and AM-2201, incorporating the 5-fluoropentyl chain from AM-2201 and a 4-methyl substitution on the naphthalene ring.

Molecular Formula C25H24FNO
Molecular Weight 373.5 g/mol
CAS No. 1354631-24-5
Cat. No. B594145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(5-Fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone
CAS1354631-24-5
SynonymsAM2201 4-methylnaphthyl analog; JWH 122 N-(5-fluoropentyl) analog
Molecular FormulaC25H24FNO
Molecular Weight373.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCCF
InChIInChI=1S/C25H24FNO/c1-18-13-14-22(20-10-4-3-9-19(18)20)25(28)23-17-27(16-8-2-7-15-26)24-12-6-5-11-21(23)24/h3-6,9-14,17H,2,7-8,15-16H2,1H3
InChIKeyIGBHZHCGWLHBAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MAM-2201 (CAS 1354631-24-5): Chemical Profile for Forensic and Pharmacological Research Procurement


1-[(5-fluoropentyl)-1H-indol-3-yl](4-methyl-1-naphthalenyl) methanone (MAM-2201) is a naphthoyl-indole synthetic cannabinoid receptor agonist belonging to the aminoalkylindole class. It was first identified in synthetic cannabis blends in mid-2011 and is a structural hybrid of two potent agonists, JWH-122 and AM-2201, incorporating the 5-fluoropentyl chain from AM-2201 and a 4-methyl substitution on the naphthalene ring [1][2]. MAM-2201 exhibits nanomolar affinity for both CB1 and CB2 cannabinoid receptors and has been detected in seized products globally as a controlled substance [3].

Why MAM-2201 Cannot Be Interchanged with AM-2201, JWH-122, or Other In-Class Synthetic Cannabinoids


Despite sharing a common naphthoyl-indole scaffold with AM-2201, JWH-122, and EAM-2201, MAM-2201 cannot be treated as a generic substitute. The addition of a single methyl group at the C-4 position of the naphthalene ring, combined with the ω-fluorinated pentyl chain, produces a distinct pharmacodynamic profile: an inverse selectivity ratio for CB1 versus CB2 receptors relative to AM-2201, differential intrinsic efficacy at CB1, and a unique CYP450 inhibition fingerprint [1]. Furthermore, its metabolic pathway yields a characteristic N-5-hydroxylated JWH-122 metabolite signature that differs substantially from the N-4-hydroxylated pattern of JWH-122, directly impacting forensic identification strategies [2]. These differentiated properties mean that assay results, toxicological predictions, and detection protocols validated for AM-2201 or JWH-122 do not reliably translate to MAM-2201.

Quantitative Differentiation Evidence for MAM-2201 Procurement: Head-to-Head and Cross-Study Comparison Data


Differential CB1 vs. CB2 Receptor Binding Selectivity Compared to AM-2201

MAM-2201 exhibits an inverse selectivity profile relative to its desmethyl analogue AM-2201 at human cannabinoid receptors. MAM-2201 preferentially binds CB2 (Ki = 0.582 ± 0.123 nM) over CB1 (Ki = 2.07 ± 0.82 nM), yielding a CB1/CB2 selectivity ratio of approximately 3.5:1 favoring CB2 [1]. In contrast, AM-2201 shows selectivity for CB1 (Ki = 1.0 nM) over CB2 (Ki = 2.6 nM), producing a CB1/CB2 ratio of approximately 0.4:1 favoring CB1 [1]. This represents an approximately 9-fold inversion in selectivity preference driven solely by the 4-methyl substitution on the naphthoyl moiety [1].

CB1 receptor binding CB2 receptor binding Synthetic cannabinoid pharmacology

In Vitro Functional Activity at CB1 Receptors: Emax and Potency Comparison with WIN 55,212-2 and Δ9-THC

MAM-2201 demonstrates high-efficacy CB1 receptor agonism in a forskolin-stimulated cAMP inhibition assay, achieving an Emax of 85% at an EC50 of 0.45 nM [1]. This intrinsic efficacy is intermediate between the full synthetic agonist WIN 55,212-2 (Emax = 95%) and the partial agonist Δ9-THC (Emax = 74%) [1]. Importantly, MAM-2201 displays approximately 18-fold greater potency (EC50 = 0.45 nM) relative to WIN 55,212-2 (EC50 ≈ 8.3 nM) while producing lower maximal efficacy [1][2]. Against Δ9-THC, MAM-2201 exhibits both higher efficacy (85% vs 74% Emax) and dramatically greater potency (EC50 0.45 nM vs THC Ki ≈ 80.1 nM for CB1 binding) [1][2].

CB1 receptor agonism cAMP inhibition Intrinsic efficacy

CYP450 Enzyme Inhibition Profile: Drug-Drug Interaction Risk Differentiation

MAM-2201 exhibits a multi-target CYP450 and UGT inhibition profile with defined Ki values: it competitively inhibits CYP2C9 (diclofenac 4'-hydroxylation, Ki = 5.6 µM), CYP3A4 (midazolam 1'-hydroxylation, Ki = 5.4 µM), and UGT1A3 (chenodeoxycholic acid 24-acyl-glucuronidation, Ki = 5.0 µM) [1]. Additionally, MAM-2201 acts as a mechanism-based (irreversible) inhibitor of CYP2C8 (amodiaquine N-de-ethylation) with Ki = 1.0 µM and kinact = 0.0738 min⁻¹ [1]. While no direct comparative Ki panel for AM-2201 under identical conditions is published, the extent of MAM-2201's CYP engagement is consistent with its extensive metabolism by multiple CYP enzymes (CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4), with CYP3A4 playing a predominant role [2]. The involvement of seven CYP isoforms distinguishes MAM-2201 from simpler metabolic profiles of some earlier-generation synthetic cannabinoids [2].

Cytochrome P450 inhibition Drug-drug interaction UGT1A3 inhibition

Metabolic Pathway Divergence: Forensic Differentiation of MAM-2201 from JWH-122 Intake

In vitro human liver microsome studies and in vivo urine analysis demonstrate that MAM-2201 and JWH-122 produce distinct metabolite abundance ratios despite sharing common metabolic products [1]. MAM-2201 metabolism predominantly yields the N-5-hydroxylated JWH-122 metabolite as its primary species, whereas JWH-122 metabolism generates the N-4-hydroxylated JWH-122 metabolite as the dominant form [1]. The characteristic N-4-hydroxylated MAM-2201 metabolite (retaining fluorine) was detected only in trace amounts in a few urine specimens from confirmed MAM-2201 users, providing a specific marker for MAM-2201 intake when present [1]. MAM-2201 produces 19 identified phase I metabolites, with hydroxyl-MAM-2201 (M1), N-(5-hydroxypentyl)-MAM-2201 (M13), and hydroxy-M13 (M14) as the major species based on intrinsic clearance values in human liver microsomes [2].

Forensic toxicology Metabolite identification Synthetic cannabinoid metabolism

In Vivo Behavioral Pharmacology: Sensorimotor Impairment Potency Relative to AM-2201

Head-to-head in vivo comparison in CD-1 male mice reveals that MAM-2201 (dose range 0.01–6 mg/kg, i.p.) induces dose-dependent visual, acoustic, and tactile sensorimotor impairments qualitatively similar to AM-2201 [1]. Both compounds significantly altered locomotor activity, prepulse inhibition (PPI), and short- and long-term working memory in the novel object recognition (NOR) test at doses of 0.01–1 mg/kg [1]. MAM-2201's effects were fully blocked by pretreatment with the CB1 receptor antagonist/partial agonist AM-251, confirming a CB1-mediated mechanism [1]. While both compounds produced comparable qualitative impairment profiles, the in vitro selectivity data (Evidence Item 1) indicates that the observed in vivo effects may arise from differentiated receptor engagement patterns, with MAM-2201 exhibiting CB2-preferring binding distinct from the CB1-preferring binding of AM-2201 [1].

In vivo pharmacology Sensorimotor function Prepulse inhibition

Position Among Next-Generation Synthetic Cannabinoids: Comparative Binding Potency from Multi-Compound Screening

In a standardized multi-compound screen of 8 synthetic cannabinoids (AM-1220, AM-2232, AM-2233, AM-679, EAM-2201, JWH-210, JHW-251, MAM-2201), MAM-2201 ranked among the most potent compounds in CB1 receptor binding affinity [1]. All compounds bound to and activated CB1 and CB2 receptors, but efficacy at CB2 was reduced compared to CB1 across the cohort [1]. Rank order of potency in THC drug discrimination correlated with CB1 receptor binding affinity, and MAM-2201, along with EAM-2201, JWH-210, AM-2233, and AM-1220, were identified as the most potent compounds that have been detected in U.S. illicit products [1]. This class-level positioning confirms that MAM-2201 belongs to the high-potency tier of third-generation synthetic cannabinoids, alongside EAM-2201, yet its distinct metabolic and selectivity features provide specific differentiation within this tier [1][2].

Structure-activity relationship Drug discrimination Synthetic cannabinoid evolution

Research and Forensic Applications for MAM-2201 Based on Differentiated Evidence


CB2-Selective Cannabinoid Pharmacology Studies

MAM-2201's inverse selectivity ratio (CB2 Ki = 0.582 nM vs CB1 Ki = 2.07 nM) makes it a suitable probe for CB2-preferring agonist studies, in contrast to AM-2201 which favors CB1 (Ki = 1.0 nM vs 2.6 nM) [1]. Researchers investigating CB2-mediated immune modulation or peripheral cannabinoid signaling should select MAM-2201 over AM-2201 to minimize CB1-driven confounds at equivalent concentrations. The approximately 9-fold inversion in selectivity between these structurally similar compounds also makes this pair valuable for structure-selectivity relationship investigations [1].

Forensic Toxicology: Definitive MAM-2201 Intake Verification

Forensic laboratories must distinguish MAM-2201 intake from JWH-122 or AM-2201 intake through metabolite ratio analysis. The N-5-hydroxylated JWH-122 metabolite predominance pattern, combined with trace detection of the characteristic N-4-hydroxylated MAM-2201 (fluorine-retaining) metabolite, provides a specific MAM-2201 intake signature [1]. Laboratories should procure authenticated MAM-2201 metabolite reference standards for LC-MS/MS method validation, as JWH-122 metabolite panels are demonstrably insufficient for MAM-2201 confirmation [1][2].

In Vitro Drug-Drug Interaction Screening Programs

MAM-2201's defined CYP450 inhibition constants (CYP2C9 Ki = 5.6 µM, CYP3A4 Ki = 5.4 µM, CYP2C8 mechanism-based Ki = 1.0 µM) and UGT1A3 inhibition (Ki = 5.0 µM) [1], coupled with its extensive metabolism by seven CYP isoforms [2], position this compound as a reference inhibitor for synthetic cannabinoid DDI panels. Toxicology laboratories conducting drug interaction screening should include MAM-2201 as a distinct entity, as its inhibition profile cannot be extrapolated from AM-2201 or JWH-122 data. This is particularly relevant for cases involving poly-drug use, given MAM-2201's documented co-occurrence with synthetic cathinones in intoxication reports [3].

In Vivo Cannabinoid Behavioral Pharmacology with Defined Receptor Engagement

For behavioral pharmacology studies in rodent models, MAM-2201 offers a well-characterized dose-response profile for sensorimotor, PPI, and working memory endpoints (0.01–6 mg/kg i.p. in mice) with confirmed CB1-receptor mediation via AM-251 antagonism [1]. Its intermediate intrinsic efficacy (Emax = 85%) between full agonists (WIN 55,212-2, 95%) and partial agonists (THC, 74%) [2] makes it a valuable comparator for studies examining the relationship between CB1 efficacy level and behavioral outcome. Researchers should select MAM-2201 over AM-2201 when CB2-preferring binding is desired alongside defined in vivo behavioral benchmarks [1][2].

Quote Request

Request a Quote for (1-(5-Fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.